molecular formula C10H11ClN2O B1524163 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one CAS No. 1250287-34-3

3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one

Cat. No.: B1524163
CAS No.: 1250287-34-3
M. Wt: 210.66 g/mol
InChI Key: VDSDJJOPJXUSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidin-2-one derivatives. It features a pyrrolidinone ring, a chlorophenyl group, and an amino group, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Cyclization: The compound can be synthesized through the chlorination of phenyl derivatives followed by cyclization to form the pyrrolidin-2-one ring.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the amino group to various oxidized forms, such as nitro or hydroxyl derivatives.

  • Reduction: Reduction reactions can reduce the pyrrolidin-2-one ring to pyrrolidin-2-ol.

  • Substitution: Substitution reactions can replace the chlorophenyl group with other functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxyl derivatives.

  • Reduction: Pyrrolidin-2-ol.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for bioactive molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • 3-Amino-3-(2-chlorophenyl)propionic acid: Similar in structure but differs in the presence of a carboxylic acid group.

  • 3-Amino-1-(2-chlorophenyl)pyrrolidine: Similar core structure but lacks the keto group.

Uniqueness: The presence of the pyrrolidin-2-one ring and the chlorophenyl group distinguishes this compound from others, providing unique chemical and biological properties.

This comprehensive overview highlights the significance of 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one in various fields, from synthetic chemistry to potential medical applications. Its versatility and unique structure make it a valuable compound for ongoing research and industrial use.

Properties

IUPAC Name

3-amino-1-(2-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-3-1-2-4-9(7)13-6-5-8(12)10(13)14/h1-4,8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSDJJOPJXUSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one
Reactant of Route 2
3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.